ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its complex structure, which includes an indole core substituted with various functional groups, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting from simpler indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups or form quinones.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets. The indole core can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a similar indole core but different substituents, leading to distinct chemical and biological properties.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indole derivative with unique substituents that confer different reactivity and applications.
Uniqueness
Ethyl 5-(butanoyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C24H29NO4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 5-butanoyloxy-1-butyl-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H29NO4/c1-5-8-14-25-16(4)22(24(27)28-7-3)19-15-20(29-21(26)11-6-2)17-12-9-10-13-18(17)23(19)25/h9-10,12-13,15H,5-8,11,14H2,1-4H3 |
InChI Key |
QEPSQQFPKZZAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)CCC)C(=O)OCC)C |
Origin of Product |
United States |
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